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Compound of Interest

Compound Name: Trinitroacetonitrile

Cat. No.: B13761577 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

chemistry approaches applicable to the study of the trinitroacetonitrile molecule

(C(NO₂)₃CN). While detailed theoretical studies specifically focused on trinitroacetonitrile are

not abundant in publicly accessible literature, this document outlines the established

computational methodologies used for analogous high-energy materials. It serves as a

roadmap for researchers seeking to investigate the molecular properties, stability, and

decomposition mechanisms of this energetic compound.

Molecular and Physicochemical Properties
Trinitroacetonitrile is a highly nitrated organic compound.[1] Its fundamental properties,

derived from available data, are summarized below. These values form the basis for initial

computational models.

Table 1: Physical and Chemical Properties of Trinitroacetonitrile
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Property Value Source

Molecular Formula C₂N₄O₆ [1][2]

Molecular Weight 176.0446 g/mol [1]

CAS Number 630-72-8 [1]

IUPAC Name 2,2,2-trinitroacetonitrile [2]

Density 1.886 g/cm³ [2]

Boiling Point 152.6 °C at 760 mmHg [2]

| Flash Point | 46.1 °C |[2] |

Thermochemical Data
Thermochemical properties are critical for understanding the energy content and stability of

trinitroacetonitrile. The following experimental data are available and can be used to

benchmark theoretical calculations.

Table 2: Condensed Phase Thermochemistry of Trinitroacetonitrile

Parameter Value Method Reference

Enthalpy of

Formation

(ΔfH°solid)

174 ± 1 kJ/mol
Combustion
Calorimetry

Lebedeva,
Ryadnenko, et al.,
1968[1]

| Enthalpy of Combustion (ΔcH°solid) | -961 ± 1 kJ/mol | Combustion Calorimetry | Lebedeva,

Ryadnenko, et al., 1968[1] |

Proposed Computational Study Protocol
To conduct a thorough theoretical investigation of trinitroacetonitrile, a multi-step

computational protocol is recommended. This approach is standard in the field of energetic

materials simulation.[3]
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Geometry Optimization and Vibrational Analysis
The first step involves determining the stable three-dimensional structure of the molecule.

Method: Density Functional Theory (DFT) is a common and effective method. A functional

such as B3LYP or ωB97XD is recommended, paired with a suitable basis set like 6-

311++G(d,p) to accurately account for electron correlation and dispersion forces.[3][4]

Procedure:

Construct an initial guess of the trinitroacetonitrile structure.

Perform a geometry optimization calculation to find the lowest energy conformation (the

most stable structure).

Once the geometry is optimized, perform a frequency calculation at the same level of

theory.

Verification: The absence of imaginary frequencies in the output confirms that the optimized

structure is a true energy minimum. The calculated vibrational frequencies can be compared

with experimental infrared (IR) and Raman spectra if available.

Electronic Structure Analysis
Understanding the electronic properties is key to assessing the molecule's reactivity and

sensitivity.

Method: Using the optimized geometry from the previous step, perform a single-point energy

calculation.

Properties to Analyze:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of

chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution and

identifies electrophilic and nucleophilic sites, which can indicate sensitivity to initiation.
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Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge

distribution, bond types, and intramolecular interactions, such as hydrogen bonding, which

can influence stability.[5]

Thermochemical and Performance Calculations
The energy of formation and detonation properties can be predicted computationally.

Method: Isodesmic reactions are a reliable method for calculating the enthalpy of formation.

This involves constructing a balanced reaction where the types of chemical bonds are

conserved, minimizing error in the calculation.

Detonation Properties: Empirical formulas, such as the Kamlet-Jacobs equations, can be

used with the calculated density and enthalpy of formation to estimate detonation velocity (D)

and pressure (P).

Decomposition Pathway Analysis
Identifying the initial steps of thermal decomposition is crucial for understanding the stability

and safety of the molecule.

Method: This involves searching for transition states (TS) for bond-breaking events. The C-

NO₂ bond is often the weakest link in nitrated energetic materials.

Procedure:

Identify potential initial decomposition steps (e.g., C-NO₂ bond homolysis).

Perform a transition state search for each proposed step.

Verify the transition state by frequency analysis (it should have exactly one imaginary

frequency corresponding to the reaction coordinate).

Calculate the activation energy barrier for the decomposition, which is the energy

difference between the transition state and the reactant. A lower barrier indicates lower

thermal stability.

Visualization of Computational Workflow
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The logical flow of a comprehensive theoretical study on trinitroacetonitrile can be visualized

as follows.

Caption: Workflow for the theoretical investigation of trinitroacetonitrile.

This structured approach allows for a systematic and thorough characterization of the

trinitroacetonitrile molecule, providing valuable insights into its stability, performance, and

potential applications for researchers in relevant fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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